Cas no 900315-26-6 ([1,2,4]Triazolo[1,5-a]pyrimidin-7-amine, N-(2-chlorophenyl)-2-ethyl-5-methyl-)
![[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine, N-(2-chlorophenyl)-2-ethyl-5-methyl- structure](https://ja.kuujia.com/scimg/cas/900315-26-6x500.png)
[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine, N-(2-chlorophenyl)-2-ethyl-5-methyl- 化学的及び物理的性質
名前と識別子
-
- [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine, N-(2-chlorophenyl)-2-ethyl-5-methyl-
-
- MDL: MFCD14742661
- インチ: 1S/C14H14ClN5/c1-3-12-18-14-16-9(2)8-13(20(14)19-12)17-11-7-5-4-6-10(11)15/h4-8,17H,3H2,1-2H3
- InChIKey: RJSTVDWIIYMOSL-UHFFFAOYSA-N
- SMILES: C12=NC(CC)=NN1C(NC1=CC=CC=C1Cl)=CC(C)=N2
[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine, N-(2-chlorophenyl)-2-ethyl-5-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 176571-1g |
N-(2-Chlorophenyl)-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
900315-26-6 | 1g |
$900.00 | 2023-09-11 | ||
Matrix Scientific | 176571-1g |
N-(2-Chlorophenyl)-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
900315-26-6 | 1g |
$900.00 | 2023-09-06 | ||
Matrix Scientific | 176571-5g |
N-(2-Chlorophenyl)-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
900315-26-6 | 5g |
$2250.00 | 2023-09-06 | ||
Matrix Scientific | 176571-5g |
N-(2-Chlorophenyl)-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
900315-26-6 | 5g |
$2250.00 | 2023-09-11 |
[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine, N-(2-chlorophenyl)-2-ethyl-5-methyl- 関連文献
-
3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine, N-(2-chlorophenyl)-2-ethyl-5-methyl-に関する追加情報
Professional Introduction to [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine, N-(2-chlorophenyl)-2-ethyl-5-methyl- and CAS No 900315-26-6
The compound [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine, N-(2-chlorophenyl)-2-ethyl-5-methyl- represents a significant advancement in the field of pharmaceutical chemistry. With the CAS number CAS No 900315-26-6, this molecule has garnered attention for its unique structural properties and potential applications in medicinal chemistry. The intricate scaffold of this compound, featuring a triazolopyrimidine core, positions it as a promising candidate for further exploration in drug discovery and development.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds due to their diverse biological activities and structural versatility. The [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine, N-(2-chlorophenyl)-2-ethyl-5-methyl- molecule exemplifies this trend, integrating multiple pharmacophoric elements that are known to interact with biological targets effectively. The presence of a chlorophenyl group and specific alkyl substituents enhances its potential as an intermediate in synthesizing novel therapeutic agents.
One of the most compelling aspects of this compound is its potential role in addressing various therapeutic challenges. Current research indicates that derivatives of triazolopyrimidine have shown promise in inhibiting key enzymes and receptors involved in inflammatory responses, cancer progression, and infectious diseases. The specific modifications in the structure of [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine, N-(2-chlorophenyl)-2-ethyl-5-methyl- are designed to optimize its binding affinity and selectivity towards these targets.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to ensure high yield and purity, which are critical for pharmaceutical applications. The use of catalytic systems and transition metal complexes has further refined the synthetic route, making it more efficient and environmentally friendly.
Recent studies have highlighted the importance of structure-activity relationships (SAR) in designing effective drug candidates. The [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine, N-(2-chlorophenyl)-2-ethyl-5-methyl- molecule has been subjected to extensive SAR analysis to identify key structural features that contribute to its biological activity. This analysis has provided valuable insights into how modifications at different positions of the molecule can influence its pharmacological properties.
The compound's potential as a lead molecule has also been explored in preclinical studies. These studies have demonstrated its ability to modulate biological pathways relevant to various diseases. For instance, preliminary data suggest that derivatives of this compound may exhibit anti-inflammatory effects by inhibiting nuclear factor kappa B (NFκB) signaling pathways. This mechanism is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its therapeutic potential, the [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine, N-(2-chlorophenyl)-2-ethyl-5-methyl- molecule has been investigated for its role in combinatorial therapy approaches. By pairing it with other pharmacological agents that target different pathways or receptors, researchers aim to develop synergistic effects that could enhance treatment outcomes. This strategy is particularly promising in oncology settings where combination therapies are often required to overcome drug resistance.
The chemical properties of this compound also make it an attractive candidate for further functionalization through derivatization reactions. By introducing additional substituents or modifying existing ones, chemists can generate libraries of compounds with tailored biological activities. Such libraries are invaluable tools for high-throughput screening (HTS) campaigns aimed at identifying novel drug candidates.
The development of computational models has played a crucial role in understanding the behavior of this compound both in vitro and in vivo. Molecular docking studies have been conducted to predict how it interacts with biological targets at the atomic level. These studies have provided valuable insights into its binding mode and have helped guide the design of more potent derivatives.
The future prospects for [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine derivatives are exciting and multifaceted. Ongoing research is focused on optimizing synthetic routes for large-scale production while maintaining high purity standards. Additionally, efforts are underway to explore new applications for this class of compounds beyond traditional therapeutic areas.
In conclusion,[1,2,4]Triazolo[1,
900315-26-6 ([1,2,4]Triazolo[1,5-a]pyrimidin-7-amine, N-(2-chlorophenyl)-2-ethyl-5-methyl-) Related Products
- 1797957-50-6(1-(2-chlorophenyl)methyl-4-cyclopropyl-3-(furan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 83442-61-9(2-(4-chlorophenyl)aminopropanoic acid)
- 23755-44-4((3-aminopropoxy)trimethylsilane)
- 2023433-79-4(5-(4-ethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde)
- 2279124-48-8(1-(4-Butoxyphenyl)pyrrolidin-2-one)
- 1261754-62-4(C-(3-Chloro-2'-(trifluoromethoxy)biphenyl-2-yl)-methylamine)
- 57978-00-4(6-Bromohexanal)
- 1597307-80-6((1-ethoxy-2-ethylcyclopentyl)methanamine)
- 2228146-96-9(2-(3-methoxy-4-nitrophenyl)-2-oxoacetic acid)
- 1804509-93-0(Methyl 4-chloro-2-cyano-6-ethylbenzoate)




